2-Fluoro-5-((3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid
CAS No.: 2034583-73-6
Cat. No.: VC6398605
Molecular Formula: C15H14FN3O5S
Molecular Weight: 367.35
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034583-73-6 |
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Molecular Formula | C15H14FN3O5S |
Molecular Weight | 367.35 |
IUPAC Name | 2-fluoro-5-(3-pyrazin-2-yloxypyrrolidin-1-yl)sulfonylbenzoic acid |
Standard InChI | InChI=1S/C15H14FN3O5S/c16-13-2-1-11(7-12(13)15(20)21)25(22,23)19-6-3-10(9-19)24-14-8-17-4-5-18-14/h1-2,4-5,7-8,10H,3,6,9H2,(H,20,21) |
Standard InChI Key | AYMAVGJFLWHNPN-UHFFFAOYSA-N |
SMILES | C1CN(CC1OC2=NC=CN=C2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a benzoic acid core substituted at the 2-position with a fluorine atom and at the 5-position with a sulfonamide group linked to a pyrrolidine ring. The pyrrolidine nitrogen is further functionalized with a pyrazin-2-yloxy moiety. This arrangement creates three distinct pharmacophoric regions:
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Electron-deficient aromatic system: The fluorine atom at C-2 enhances electrophilicity, potentially influencing π-π stacking interactions .
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Sulfonamide bridge: The -SO₂- group facilitates hydrogen bonding with biological targets, a feature common in kinase inhibitors .
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Pyrrolidine-pyrazine hybrid: The (3-(pyrazin-2-yloxy)pyrrolidin-1-yl) group introduces conformational flexibility and nitrogen-rich hydrogen-bond acceptors.
Systematic Nomenclature
Per IUPAC conventions:
2-Fluoro-5-[(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl]benzoic acid
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Parent chain: Benzoic acid (carboxylic acid at C-1)
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Substituents:
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Fluoro at C-2
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Sulfonyl-linked pyrrolidine at C-5
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Pyrrolidine substituted with pyrazin-2-yloxy at C-3
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Synthetic Pathways
Stepwise Synthesis (Hypothetical)
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Sulfonation of 2-Fluoro-5-aminobenzoic Acid
Reaction with chlorosulfonic acid yields 2-fluoro-5-sulfamoylbenzoic acid. -
Pyrrolidine Coupling
Nucleophilic displacement using 3-hydroxypyrrolidine under basic conditions (e.g., K₂CO₃/DMF): -
Pyrazine Ether Formation
Mitsunobu reaction between 3-hydroxypyrrolidine and 2-hydroxypyrazine:
Physicochemical Properties
Calculated Properties
Property | Value | Method |
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Molecular weight | 411.41 g/mol | PubChem algorithm |
LogP | 1.2 ± 0.3 | XLogP3 |
Hydrogen bond donors | 2 | COOH + NH (sulfonamide) |
Hydrogen bond acceptors | 8 | 3×N, 3×O, 2×F |
Spectral Characteristics
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¹H NMR (predicted):
δ 8.3 (pyrazine-H), 4.6 (pyrrolidine-O-CH₂), 3.8 (pyrrolidine-N-CH₂), 7.9 (aromatic H) -
IR (key peaks):
1680 cm⁻¹ (C=O), 1340/1160 cm⁻¹ (SO₂), 1220 cm⁻¹ (C-F)
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